

Strontium thiosulphate chemical formula and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strontium thiosulphate*

Cat. No.: *B079881*

[Get Quote](#)

An In-depth Technical Guide to Strontium Thiosulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of strontium thiosulfate, detailing its chemical formula, molecular structure, physicochemical properties, and established experimental protocols. The information is curated for professionals in research and development, with a focus on precise data and reproducible methodologies.

Chemical Formula and Molecular Structure

Strontium thiosulfate is an inorganic compound with the chemical formula SrS_2O_3 ^{[1][2][3][4][5]}. It is commonly found in hydrated forms, with the monohydrate ($\text{SrS}_2\text{O}_3 \cdot \text{H}_2\text{O}$) and pentahydrate ($\text{SrS}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$) being the most well-characterized crystalline structures^{[3][5][6][7][8]}.

Structural Commentary:

The crystal structure of strontium thiosulfate monohydrate has been determined through single-crystal X-ray diffraction. It crystallizes in the triclinic space group $\text{P}1$ ^{[7][9]}. In this structure, the thiosulfate anion ($\text{S}_2\text{O}_3^{2-}$) adopts a slightly distorted tetrahedral geometry^{[7][8]}.

The strontium ion (Sr^{2+}) exhibits a complex [8+1] coordination environment. It is coordinated by six oxygen atoms and two terminal sulfur atoms from neighboring thiosulfate ions, and one

oxygen atom from a water molecule[6][7][8][10]. Two of the thiosulfate anions function as bidentate ligands, while four act as monodentate ligands[6][7][8][10]. The overall structure consists of ionically interacting layers connected by moderate-strength O-H···S and O-H···O hydrogen bonds[6][7][10].

Physicochemical and Crystallographic Data

The quantitative properties of strontium thiosulfate and its hydrated forms are summarized below. This data is essential for experimental design, analytical characterization, and theoretical modeling.

Property	Value	Form
Molecular Formula	<chem>SrS2O3</chem>	Anhydrous
Molar Mass	199.75 g/mol [1] [3] [4] [5]	Anhydrous
	217.76 g/mol [6] [9]	Monohydrate
Appearance	Fine monoclinic needles [3] [11]	Hydrated Crystals
Solubility in Water	Moderately soluble; 12.5 g/100 mL at 15°C [3] [4] [5] .	Pentahydrate
Solubility in Organic Solvents	Insoluble in ethanol and acetone [3] [4] [5] .	Pentahydrate
Density	2.17 g/cm³ [3] [4] [11]	Pentahydrate
2.944 Mg/m³ (calculated) [6]	Monohydrate	
Crystal System	Triclinic [6] [9]	Monohydrate
Space Group	P1 [6] [7] [9]	Monohydrate
Lattice Parameters (a, b, c)	$a = 4.6858 \text{ \AA}$, $b = 5.9178 \text{ \AA}$, $c = 9.0167 \text{ \AA}$ [6]	Monohydrate
Lattice Angles (α , β , γ)	$\alpha = 84.889^\circ$, $\beta = 87.284^\circ$, $\gamma = 80.785^\circ$ [6]	Monohydrate
S-S Bond Length	2.0044 Å [7] [9]	Monohydrate
S-O Bond Lengths	1.466 Å to 1.478 Å [7]	Monohydrate
Sr-O Bond Distances	2.531 Å to 2.623 Å [7] [8]	Monohydrate
Sr-S Bond Distances	3.1618 Å and 3.2379 Å [7] [8]	Monohydrate

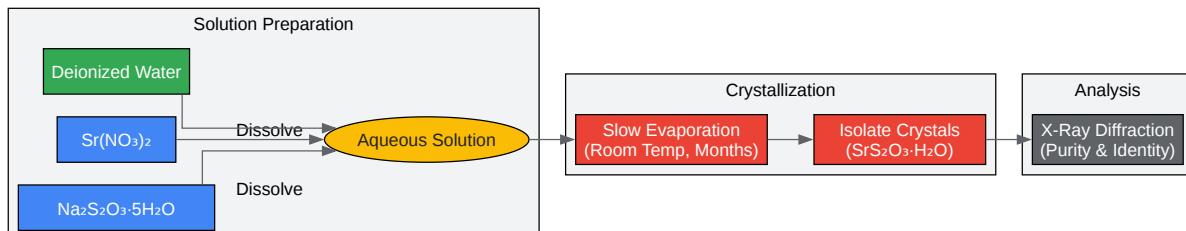
Experimental Protocols

Synthesis of Strontium Thiosulfate Monohydrate (SrS2O3·H2O)

This protocol outlines the synthesis of single-crystal strontium thiosulfate monohydrate as derived from crystallographic studies [\[7\]](#).

Materials:

- Sodium thiosulfate pentahydrate ($\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$)
- Strontium nitrate ($\text{Sr}(\text{NO}_3)_2$)
- Deionized water


Procedure:

- Prepare an aqueous solution by dissolving stoichiometric amounts of sodium thiosulfate pentahydrate and strontium nitrate in deionized water.
- Store the resulting solution at ambient room temperature in a vessel that allows for slow solvent evaporation.
- Allow the solvent to evaporate over a period of several months. This slow evaporation process is critical for the formation of high-quality single crystals from the highly concentrated mother liquor[7][9].
- Once crystals have formed, isolate them from the remaining solution. By-products such as sodium nitrate (NaNO_3) and excess strontium nitrate may also crystallize and should be separated[7].
- The identity and purity of the resulting $\text{SrS}_2\text{O}_3 \cdot \text{H}_2\text{O}$ crystals can be confirmed using X-ray powder diffraction[7].

An alternative preparative reaction involves the combination of strontium chloride (SrCl_2) and sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)[4][5].

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of strontium thiosulfate monohydrate crystals.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of strontium thiosulfate monohydrate.

Relevance in Research and Drug Development

While direct applications of strontium thiosulfate in drug development are not extensively documented, the properties of the thiosulfate anion, primarily studied through sodium thiosulfate (STS), offer significant therapeutic potential. STS is a non-toxic compound used as a food preservative and has a history of medical use[12][13].

Potential Therapeutic Roles of the Thiosulfate Anion:

- **Antidote and Cytoprotective Agent:** STS is a well-established antidote for cyanide poisoning[13]. It is also administered to mitigate the nephrotoxicity and other adverse effects of cisplatin, a widely used chemotherapy agent[12][13].
- **Anti-calcification:** The thiosulfate ion acts as an anti-calcification agent and has been used to treat calciphylaxis, a rare and serious disorder involving the calcification of small blood vessels[12][13].
- **Antioxidant and Anti-inflammatory Properties:** Thiosulfate exhibits antioxidant and vasodilatory properties[12][13]. It has shown promise as an anti-inflammatory agent in preclinical models of acute liver failure[13].

The strontium cation (Sr^{2+}) itself is known for its effects on bone metabolism, with strontium ranelate having been used in the treatment of osteoporosis. The combination of the biologically active strontium cation with the therapeutically versatile thiosulfate anion could present novel opportunities in drug development, particularly in areas combining bone health with the management of oxidative stress or calcification-related disorders. Further research is required to explore the specific pharmacological profile and potential applications of strontium thiosulfate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Strontium thiosulphate | O₃S₂Sr | CID 22743588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. STRONTIUM THIOSULFATE [chemicalbook.com]
- 4. STRONTIUM THIOSULFATE CAS#: [m.chemicalbook.com]
- 5. STRONTIUM THIOSULFATE [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Crystal structure of strontium thiosulfate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strontium thiosulphate | 15123-90-7 | Benchchem [benchchem.com]
- 10. Crystal structure of strontium thio-sulfate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. strontium thiosulphate | 15123-90-7 [chemicalbook.com]
- 12. jneurology.com [jneurology.com]
- 13. Medical uses of Sodium thiosulfate [jneurology.com]
- To cite this document: BenchChem. [Strontium thiosulphate chemical formula and structure]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b079881#strontium-thiosulphate-chemical-formula-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com